molecular formula C21H20N4O2 B6263919 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid CAS No. 1181534-02-0

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid

Cat. No.: B6263919
CAS No.: 1181534-02-0
M. Wt: 360.4
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Description

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid is a complex organic compound featuring a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazoloquinazoline core through cyclization reactions. Key steps may involve:

    Formation of the triazole ring: This can be achieved through the reaction of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Quinazoline ring formation: This step often involves the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Final coupling: The triazoloquinazoline intermediate is then coupled with a butanoic acid derivative under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-phenylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

1181534-02-0

Molecular Formula

C21H20N4O2

Molecular Weight

360.4

Purity

95

Origin of Product

United States

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